molecular formula C12H15N3O B13955477 (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13955477
M. Wt: 217.27 g/mol
InChI Key: OXQFZCAVWSDPON-JTQLQIEISA-N
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Description

(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of pyrrolidine with a quinazolinone precursor under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in a variety of substituted quinazolinone derivatives.

Scientific Research Applications

(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one include other quinazolinone derivatives, such as:

  • 3-(pyrrolidin-3-yl)-quinazolin-2(1H)-one
  • 3-(piperidin-3-yl)-quinazolin-2(1H)-one
  • 3-(morpholin-3-yl)-quinazolin-2(1H)-one

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the pyrrolidine ring

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)/t10-/m0/s1

InChI Key

OXQFZCAVWSDPON-JTQLQIEISA-N

Isomeric SMILES

C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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